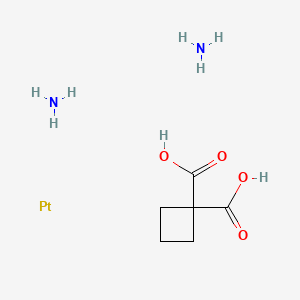
azane;cyclobutane-1,1-dicarboxylic acid;platinum
Übersicht
Beschreibung
The compound with the identifier “azane;cyclobutane-1,1-dicarboxylic acid;platinum” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with various molecules . The preparation methods include:
Formation of Inclusion Complexes: Cyclodextrins are used to form host-guest complexes with the target compound.
Determination of Inclusion Formation Constant: The stability of the inclusion complex is determined by measuring the formation constant, which indicates the strength of the interaction between the cyclodextrin and the guest molecule.
Analytical Techniques: Various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, are used to confirm the formation of the inclusion complex and to study its properties.
Industrial Production Methods
In industrial settings, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
azane;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, ketones, or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
azane;cyclobutane-1,1-dicarboxylic acid;platinum has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves its ability to form stable inclusion complexes with various guest molecules. This interaction is mediated by the non-polar cavity of the cyclodextrin, which can encapsulate the guest molecule and protect it from degradation . The molecular targets and pathways involved in this process depend on the specific guest molecule and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azane;cyclobutane-1,1-dicarboxylic acid;platinum include other cyclodextrin derivatives and host-guest complexes . These compounds share similar structural features and reactivity patterns, making them useful for comparative studies.
Uniqueness
What sets this compound apart from other similar compounds is its specific inclusion formation constant and the stability of the complexes it forms . This makes it particularly valuable for applications where high stability and specificity are required.
Eigenschaften
Molekularformel |
C6H14N2O4Pt |
|---|---|
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI-Schlüssel |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














